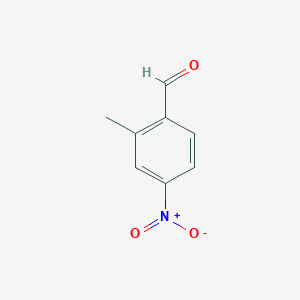

2-甲基-4-硝基苯甲醛

描述

2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

New approaches to the synthesis of 2-nitrobenzaldehyde have been reported, which involve the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis . This route uses the same acidic heterogeneous catalyst for 1,3-dioxolane formation and hydrolysis, and it can be recycled several times without loss of efficiency .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitrobenzaldehyde can be represented by the InChI code 1S/C8H7NO3/c1-6-4-8 (9 (11)12)3-2-7 (6)5-10/h2-5H,1H3 .

Chemical Reactions Analysis

The Wittig reaction, a common technique used for the stereoselective preparation of alkenes, can be used to form products from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) . In a specific experiment, methyl (2E)-3-(2-nitrophenyl)acrylate and triphenylphosphine oxide were formed from the reaction of 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene) acetate .

Physical And Chemical Properties Analysis

2-Methyl-4-nitrobenzaldehyde is a solid substance with a predicted density of 1.278±0.06 g/cm3 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

科学研究应用

具有抗锥虫潜力的钌(II)配合物:含有 N4-甲基-4-硝基苯甲醛硫代氨基甲酸酯衍生物的钌(II)配合物具有作为抗锥虫药物的潜力。它们的天然荧光提供了一种监测生物系统中浓度的方法 (Rodrigues et al., 2008).

溶液和冰光化学中的化学光度法:2-硝基苯甲醛在溶液和水冰中都可用作光化学实验的高效光度计。其量子产率在各种温度和波长范围内保持稳定,使其成为光化学研究中的宝贵工具 (Galbavy et al., 2010).

取代的 2-硝基苯甲醛的合成:已经开发出一种区域选择性合成方法,用于从取代的苯甲醛中制备取代的 2-硝基苯甲醛。这涉及一个三步过程,其中钯催化的邻位硝化为关键步骤 (Zhang et al., 2014).

芳香醛的生物转化:真菌菌株牡蛎菇 MTCC-1801 已被用于将各种芳香甲基,包括 4-硝基甲苯,生物转化为其相应的醛。这证明了漆酶在选择性生物转化过程中的潜力 (Chaurasia et al., 2014).

固液相平衡研究:对 2-硝基苯甲醛在各种溶剂中的固液相平衡的研究提供了对其溶解度和热力学性质的见解。这项研究对于理解该化合物的结晶和溶解过程非常重要 (Li et al., 2018).

提高苯甲醛硝化产率:旨在通过混合酸提高苯甲醛硝化过程中 2-硝基苯甲醛产率的研究既解决了该过程的化学效率,也解决了安全方面的问题 (Somma et al., 2014).

光降解保护:2-硝基苯甲醛有效地阻止单线态氧的产生,保护材料免受光氧化和光敏剂降解。这一发现对于材料科学具有重要意义,尤其是在防止光降解方面 (Hajimohammadi et al., 2018).

作用机制

Target of Action

Based on its structural similarity to other nitrobenzaldehyde derivatives, it can be inferred that it may interact with various enzymes and proteins involved in cellular metabolism .

Mode of Action

It is known to participate in the wittig reaction, a common method for the preparation of alkenes . In this reaction, 2-Methyl-4-nitrobenzaldehyde can react with a phosphonium ylide to form an alkene product and a triphenylphosphine oxide side product . The key step of this mechanism is the nucleophilic addition of the ylide to the electrophilic carbonyl group of the aldehyde, forming a 4-membered ring that dissociates into the product molecules .

Biochemical Pathways

It is known that nitrobenzaldehyde derivatives can participate in various biochemical reactions, including the wittig reaction . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Result of Action

As a participant in the wittig reaction, it can contribute to the formation of alkenes, which are fundamental structures in many biologically active compounds .

Action Environment

The action, efficacy, and stability of 2-Methyl-4-nitrobenzaldehyde can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Wittig reaction in which it participates is typically carried out in an organic solvent and may be influenced by the temperature and the pH of the reaction environment .

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

属性

IUPAC Name |

2-methyl-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLWYCYBVEMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505824 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72005-84-6 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

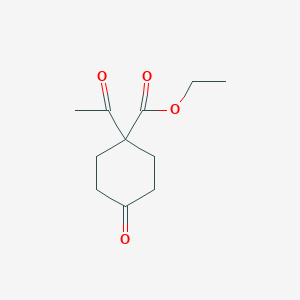

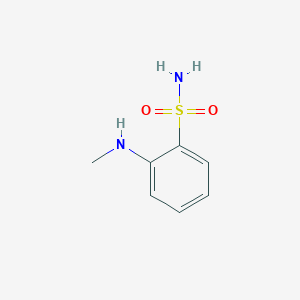

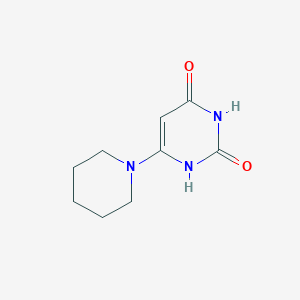

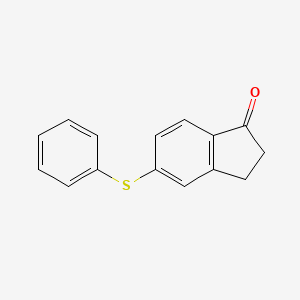

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

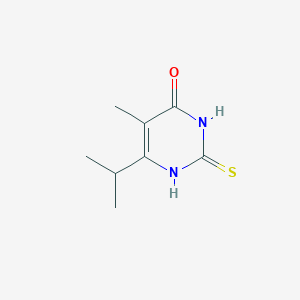

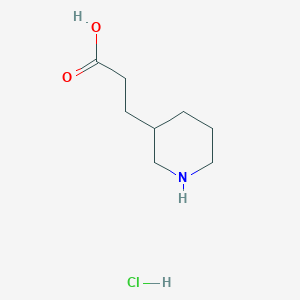

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)